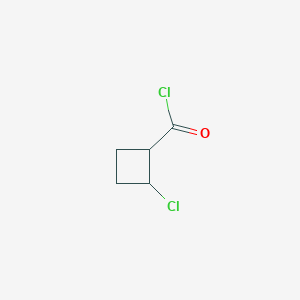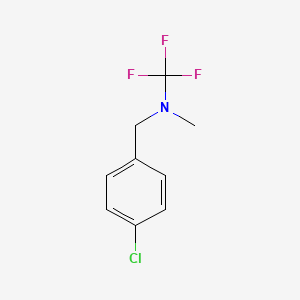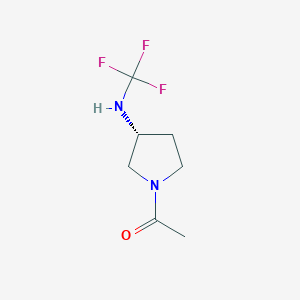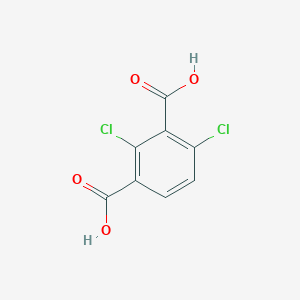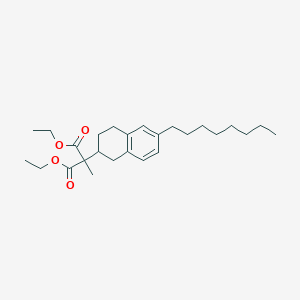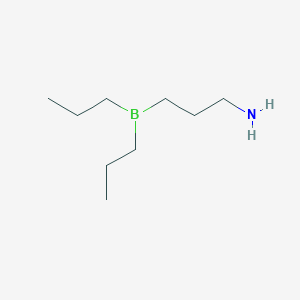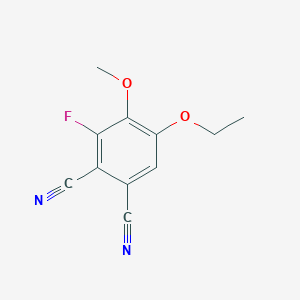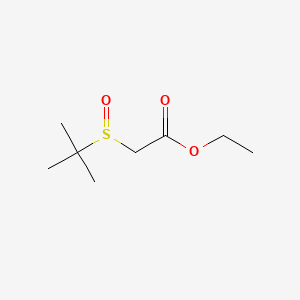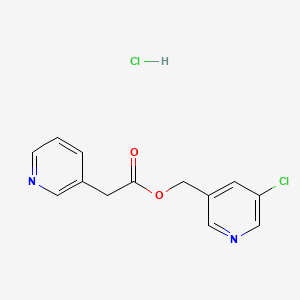
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with pyrrolidine and sulfonamide derivatives .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a voltage-gated sodium channel blocker, it binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby modulating neuronal activity . This mechanism is relevant for its potential use as a local anesthetic or in the treatment of neurological disorders.
相似化合物的比较
Similar compounds to 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride include other thiophene derivatives and sulfonamide-containing compounds. Some examples are:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C8H12BrClN2O2S2 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC 名称 |
5-bromo-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-6-3-4-10-5-6;/h1-2,6,10-11H,3-5H2;1H |
InChI 键 |
QLEPANWCDJKWMI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1NS(=O)(=O)C2=CC=C(S2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


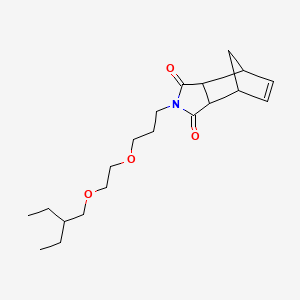
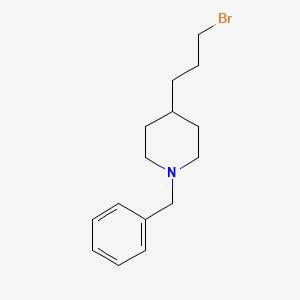
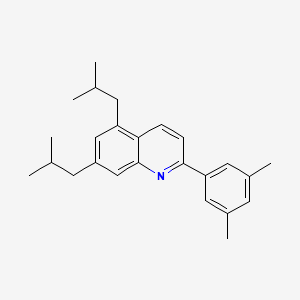
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
